5,6-Dihydroxy-1H-indole-2-carboxylic acid

Description

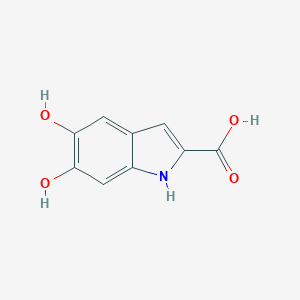

5,6-dihydroxyindole-2-carboxylic acid is a dihydroxyindole that is indole-2-carboxylic acid substituted by hydroxy groups at positions 5 and 6. It has a role as a mouse metabolite. It is a conjugate acid of a 5,6-dihydroxyindole-2-carboxylate. It is a tautomer of a dopachrome.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTGOBNOJKXZJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197327 |

Source

|

| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4790-08-3 |

Source

|

| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4790-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004790083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIHYDROXY-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6M6LZR326 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of DHICA in Eumelanin and Pheomelanin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin, the primary determinant of pigmentation in humans, exists in two forms: the brown-black eumelanin and the red-yellow pheomelanin. The composition of these pigments, particularly the ratio of their constituent monomers, dictates their physicochemical properties and biological functions. This technical guide provides an in-depth exploration of the biological role of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key monomeric building block of eumelanin. We will delve into its position in the melanogenesis pathway, the enzymatic control of its synthesis, and its significant contribution to the photoprotective and antioxidant properties of eumelanin. Conversely, the synthesis of pheomelanin, a process biochemically distinct from eumelanogenesis, does not involve DHICA. This guide will also present quantitative data comparing DHICA- and 5,6-dihydroxyindole (DHI)-rich eumelanins, detailed experimental protocols for their analysis, and diagrams of the key signaling pathways that regulate their production.

Introduction to Melanogenesis: The Eumelanin and Pheomelanin Pathways

Melanogenesis is the complex biosynthetic process responsible for the production of melanin pigments within specialized organelles called melanosomes in melanocytes. The pathway bifurcates to produce either eumelanin or pheomelanin, a switch primarily regulated by the availability of cysteine and the activity of the melanocortin 1 receptor (MC1R).[1][2]

The common precursor for both melanin types is the amino acid L-tyrosine. Tyrosinase, a key and rate-limiting enzyme, catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dopaquinone stands at a critical juncture in the melanogenesis pathway.

-

Eumelanin Synthesis: In the absence of or at low concentrations of cysteine, dopaquinone undergoes intramolecular cyclization to form leucodopachrome, which is then oxidized to dopachrome.[3] Dopachrome can spontaneously decarboxylate to form 5,6-dihydroxyindole (DHI), a highly reactive monomer that readily polymerizes into a black, insoluble eumelanin.[4] Alternatively, and in a crucial regulatory step, dopachrome can be enzymatically converted to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[4] DHICA polymerizes to form a brown, more soluble eumelanin. Natural eumelanins are typically copolymers of DHI and DHICA.[5]

-

Pheomelanin Synthesis: In the presence of cysteine, dopaquinone is rapidly conjugated with this sulfhydryl amino acid to form cysteinyldopa isomers.[1] Subsequent oxidation and polymerization of cysteinyldopa derivatives lead to the formation of the sulfur-containing, reddish-yellow pheomelanin.[1] DHICA is not a component of the pheomelanin biosynthetic pathway.

The Central Role of DHICA in Eumelanin Synthesis and Function

DHICA is a major constituent of natural eumelanin and its incorporation into the polymer profoundly influences the pigment's properties.

Enzymatic Control of DHICA Synthesis: The Role of Dopachrome Tautomerase (DCT)

The conversion of dopachrome to DHICA is not a spontaneous reaction but is catalyzed by the enzyme dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TYRP2).[6][7] DCT is a zinc-containing enzyme that efficiently isomerizes dopachrome to DHICA, thereby preventing its spontaneous decarboxylation to DHI.[8] The activity of DCT is a critical determinant of the DHICA/DHI ratio within the melanosome, which in turn dictates the final properties of the eumelanin polymer.

Physicochemical Properties Conferred by DHICA

The presence of the carboxylic acid group on the indole ring of DHICA imparts distinct physicochemical properties to eumelanin compared to DHI-dominant melanin:

-

Color: DHICA-rich eumelanin is typically brown, while DHI-rich eumelanin is black.[4]

-

Solubility: DHICA-melanin is more soluble in aqueous solutions than the highly insoluble DHI-melanin.[4]

-

Antioxidant Activity: Eumelanin rich in DHICA exhibits significantly higher antioxidant and free radical-scavenging properties compared to DHI-rich eumelanin. This is attributed to the electron-donating capacity of the carboxyl group.

-

Photoprotection: DHICA-containing eumelanin demonstrates enhanced photoprotective capabilities, particularly in absorbing UVA radiation.

Quantitative Data Presentation

Table 1: Comparative Antioxidant Activity of DHICA- and DHI-melanins

| Antioxidant Assay | Melanin Type | IC50 / EC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | DHICA-melanin | Lower (Higher Activity) | [9] |

| DPPH Radical Scavenging | DHI-melanin | Higher (Lower Activity) | [9] |

| ABTS Radical Scavenging | DHICA-melanin | 4.06 | [9] |

| ABTS Radical Scavenging | DHI-melanin | Not specified | |

| Hydroxyl Radical Scavenging | DHICA-melanin | Potent scavenging | |

| Hydroxyl Radical Scavenging | DHI-melanin | No scavenging |

Note: Specific IC50/EC50 values can vary depending on the specific experimental conditions.

Table 2: Relative Abundance of DHI and DHICA in Human Skin

| Melanin Monomer | Relative Abundance (%) | Reference |

| DHI | 35 | [5] |

| DHICA | 41 | [5] |

Note: These values represent the average ratio and can vary between individuals.

Table 3: Kinetic Parameters of Dopachrome Tautomerase (DCT)

| Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |

| L-Dopachrome | ~0.6 | Not specified | [6] |

Note: Kinetic parameters can vary based on the enzyme source and assay conditions.

Experimental Protocols

Alkaline Hydrogen Peroxide Oxidation (AHPO) for HPLC Analysis of Eumelanin Monomers

This method is used to degrade eumelanin into stable, quantifiable markers of its DHI and DHICA content.

Principle: Alkaline hydrogen peroxide oxidation of eumelanin cleaves the polymer and converts DHICA and DHI moieties into pyrrole-2,3,5-tricarboxylic acid (PTCA) and pyrrole-2,3-dicarboxylic acid (PDCA), respectively. These degradation products are then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).[10][11]

Procedure:

-

Sample Preparation: Isolate melanin from the biological sample (e.g., hair, skin).

-

Oxidation:

-

To a known amount of melanin (e.g., 1 mg), add 1 M K₂CO₃.

-

Add 30% H₂O₂.

-

Incubate the mixture at a specific temperature (e.g., 100°C) for a defined period (e.g., 20 minutes).

-

-

Neutralization and Cleanup:

-

Cool the reaction mixture and neutralize it with a strong acid (e.g., 6 M HCl).

-

Use solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

-

HPLC Analysis:

-

Inject the purified sample into an HPLC system equipped with a C18 column.

-

Use a mobile phase consisting of a phosphate buffer (pH 2.1) and methanol.[12]

-

Detect PTCA and PDCA using a UV detector at a specific wavelength (e.g., 269 nm).

-

-

Quantification:

-

Generate standard curves for PTCA and PDCA using known concentrations of authentic standards.

-

Calculate the amounts of DHI and DHICA in the original melanin sample based on the quantities of PDCA and PTCA detected.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Melanin

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[13]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The final concentration is typically around 0.1 mM.

-

Prepare solutions of the melanin sample at various concentrations in an appropriate solvent. Due to the poor solubility of melanin, a solvent like DMSO followed by dilution in the assay solvent may be necessary.

-

-

Assay:

-

In a 96-well plate or cuvettes, mix a volume of the melanin sample solution with a volume of the DPPH working solution.

-

Include a control containing the solvent and DPPH solution, and a blank for each melanin concentration (melanin solution and solvent without DPPH).

-

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the scavenging activity against the melanin concentration to determine the IC50 value (the concentration of melanin required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay for Melanin

Principle: ABTS is oxidized by potassium persulfate to its radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.[13]

Procedure:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare solutions of the melanin sample at various concentrations.

-

-

Assay:

-

Add a small volume of the melanin sample solution to a larger volume of the diluted ABTS•+ solution.

-

Include a control containing the solvent and the ABTS•+ solution.

-

-

Incubation: Incubate the reaction mixture at room temperature for a specific period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the dose-response curve.

Signaling Pathways and Logical Relationships

Eumelanin and Pheomelanin Biosynthesis Pathway

Caption: Biosynthetic pathway of eumelanin and pheomelanin.

Experimental Workflow for Melanin Analysis

Caption: Experimental workflow for melanin monomer analysis and functional characterization.

Signaling Pathway Regulating the DHICA/DHI Ratio

Caption: MC1R signaling pathway regulating DCT expression and the DHICA/DHI ratio.

Conclusion

5,6-dihydroxyindole-2-carboxylic acid (DHICA) is a pivotal monomer in eumelanin synthesis, fundamentally influencing the pigment's color, solubility, and, most importantly, its protective functions. The enzymatic control of its production via dopachrome tautomerase (DCT) highlights a key regulatory point in melanogenesis, allowing for the fine-tuning of eumelanin's properties. In stark contrast, DHICA plays no role in the biosynthesis of pheomelanin. A thorough understanding of the signaling pathways that govern the DHICA/DHI ratio is crucial for the development of novel therapeutic and cosmetic strategies aimed at modulating skin pigmentation and enhancing its natural photoprotective and antioxidant capacities. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working in this field.

References

- 1. Dopachrome tautomerase - Wikipedia [en.wikipedia.org]

- 2. MC1R, the cAMP pathway, and the response to solar UV: extending the horizon beyond pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cajanin Suppresses Melanin Synthesis through Modulating MITF in Human Melanin-Producing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new spectrophotometric assay for dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Melanocortin-1 receptor structure and functional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopachrome tautomerase is a zinc-containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Usefulness of alkaline hydrogen peroxide oxidation to analyze eumelanin and pheomelanin in various tissue samples: application to chemical analysis of human hair melanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of eumelanin and pheomelanin markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Dihydroxy-1H-indole-2-carboxylic Acid (DHICA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydroxy-1H-indole-2-carboxylic acid (DHICA) is a key intermediate in the biosynthesis of eumelanin, the dark pigment responsible for coloration in skin, hair, and eyes.[1] Beyond its role as a melanin precursor, DHICA has garnered significant interest for its own biological activities, including antioxidant properties and its role as a signaling molecule in epidermal cells.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of DHICA, detailed experimental protocols for its synthesis and analysis, and a visual representation of its role in key biological pathways.

Chemical and Physical Properties

The chemical and physical properties of 5,6-Dihydroxy-1H-indole-2-carboxylic acid are summarized below. It is important to note that while many computed properties are available, experimentally determined values for some physical properties, such as melting and boiling points, are not readily found in the surveyed literature.

Identity and Structure

| Property | Value | Source |

| IUPAC Name | 5,6-dihydroxy-1H-indole-2-carboxylic acid | [1] |

| Synonyms | DHICA, 5,6-dihydroxyindole-2-carboxylic acid, DHI2C, 5,6-Dhica | [1] |

| CAS Number | 4790-08-3 | [1] |

| Chemical Formula | C₉H₇NO₄ | [1] |

| Molecular Weight | 193.16 g/mol | [1] |

| Canonical SMILES | C1=C2C=C(NC2=CC(=C1O)O)C(=O)O | [1] |

| InChI Key | YFTGOBNOJKXZJC-UHFFFAOYSA-N | [1] |

| Physical Description | Solid | [1] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility (predicted) | 2.31 g/L | |

| logP (predicted) | 1.11 | |

| pKa (strongest acidic, predicted) | 5.11 |

Experimental Protocols

Synthesis of 5,6-Dihydroxy-1H-indole-2-carboxylic acid from L-DOPA

A common and effective method for the synthesis of DHICA is through the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA).[3][4]

Materials:

-

L-DOPA

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Potassium bicarbonate (KHCO₃)

-

Sodium hydroxide (NaOH)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, dissolve L-DOPA (e.g., 1 g, 5.07 mmol) in deionized water (500 mL) with vigorous stirring.[3]

-

In a separate flask, prepare a solution of potassium ferricyanide (e.g., 6.68 g, 20.3 mmol) and potassium bicarbonate (e.g., 2.54 g, 25.4 mmol) in water (60 mL).[3]

-

Gradually add the potassium ferricyanide/potassium bicarbonate solution to the L-DOPA solution.[3]

-

Add a solution of sodium hydroxide (e.g., 3 mol/L, 25 mL) to the reaction mixture.[3]

-

Stir the reaction mixture for 15 minutes.[3]

-

Quench the reaction by adding sodium metabisulfite.

-

Adjust the pH of the solution to 3 with hydrochloric acid (e.g., 3 mol/L).[3]

-

Extract the aqueous solution with ethyl acetate (3 x 250 mL).[3]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[3]

-

Evaporate the solvent under reduced pressure to obtain DHICA as a greyish powder.[3]

Purification by High-Performance Liquid Chromatography (HPLC)

DHICA and related indole compounds can be purified and analyzed using reverse-phase HPLC.[5][6] A general approach is outlined below, which can be optimized for specific instrumentation and purity requirements.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is suitable.

-

A C18 column is commonly used for the separation of indole derivatives.[6]

Mobile Phase:

-

A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with an acidic modifier like phosphoric acid or formic acid for MS compatibility).[5]

-

The exact composition and gradient can be optimized to achieve the desired separation.

General Procedure:

-

Dissolve the crude DHICA sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Inject the sample onto the equilibrated HPLC column.

-

Elute the column with the chosen mobile phase, using either an isocratic or gradient method.

-

Monitor the elution profile at a suitable wavelength (e.g., around 280 nm or 315 nm).

-

Collect the fractions corresponding to the DHICA peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified DHICA in a suitable deuterated solvent (e.g., DMSO-d₆).[7][8]

-

¹H NMR Spectroscopy: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[8]

-

¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.[8]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a solid sample, for example, as a KBr pellet or using a mull technique (e.g., with Nujol).[9]

-

Data Acquisition: Record the mid-infrared spectrum (typically 4000-400 cm⁻¹) using an FT-IR spectrometer.[1][10]

Mass Spectrometry (MS):

-

Mass spectral data for DHICA can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The specific sample preparation and instrumental parameters will depend on the chosen technique.

Biological Pathways and Functions

Melanin Biosynthesis Pathway

DHICA is a crucial intermediate in the eumelanin branch of the melanin biosynthesis pathway. The pathway begins with the amino acid tyrosine and involves a series of enzymatic and spontaneous reactions. The formation of DHICA from dopachrome is catalyzed by the enzyme dopachrome tautomerase.[11]

Caption: Eumelanin Biosynthesis Pathway showing the formation of DHICA.

DHICA Signaling in Keratinocytes

DHICA has been shown to act as a signaling molecule in epidermal keratinocytes, where it can reduce cell proliferation and induce the expression of differentiation markers.[2] This suggests a role for DHICA in maintaining skin homeostasis beyond its function in pigmentation. The precise signaling cascade is complex and involves multiple pathways that regulate keratinocyte differentiation.

Caption: Generalized signaling effects of DHICA on keratinocytes.

Conclusion

5,6-Dihydroxy-1H-indole-2-carboxylic acid is a multifaceted molecule with a well-established role in melanogenesis and emerging functions as a bioactive signaling molecule. This guide provides a foundational resource for researchers working with DHICA, offering key data on its properties and established protocols for its synthesis and analysis. Further investigation into its specific signaling pathways and biological effects holds promise for applications in dermatology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 5,6-dihydroxy-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 5,6-Dihydroxyindole-2-Carboxylic Acid | C9H7NO4 | CID 119405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Separation of 5,6-Dihydroxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. longdom.org [longdom.org]

- 7. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 11. History-dependent switch-like differentiation of keratinocytes in response to skin barrier damage - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of DHICA in Eumelanin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is a complex biopolymer whose biosynthesis is a critical area of study in dermatology, cosmetology, and drug development. The melanin synthesis pathway, or melanogenesis, produces two main types of pigment: the black-to-brown eumelanin and the red-to-yellow pheomelanin. Within the eumelanin pathway, 5,6-dihydroxyindole-2-carboxylic acid (DHICA) emerges as a crucial precursor, significantly influencing the final properties of the resulting melanin. This technical guide provides an in-depth exploration of DHICA's role in melanogenesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate biochemical pathways.

The Eumelanin Biosynthesis Pathway: The Central Role of DHICA

Eumelanin synthesis begins with the amino acid L-tyrosine, which is hydroxylated to L-DOPA and subsequently oxidized to dopaquinone by the rate-limiting enzyme, tyrosinase.[1][2] Dopaquinone stands at a critical juncture in the melanin pathway. In the absence of sulfhydryl compounds like cysteine, dopaquinone undergoes intramolecular cyclization to form leucodopachrome, which is then oxidized to dopachrome.[3][4]

Dopachrome can then follow two distinct paths. It can spontaneously decarboxylate to form 5,6-dihydroxyindole (DHI), or it can be tautomerized by the enzyme dopachrome tautomerase (DCT, also known as tyrosinase-related protein 2 or TYRP2) to form DHICA.[3][4][5][6] The ratio of DHI to DHICA incorporated into the final eumelanin polymer profoundly impacts its characteristics.[7][8] While DHI-rich melanin is typically black and insoluble, DHICA-rich melanin is brown and more soluble.[9][10] In mice, tyrosinase-related protein 1 (TYRP1) is known to oxidize DHICA, facilitating its polymerization into melanin.[11][12] However, in humans, tyrosinase itself appears to possess DHICA oxidase activity.[13][14]

The polymerization of DHI and DHICA monomers ultimately forms the complex, heterogeneous polymer known as eumelanin.[11] Natural eumelanins are often composed of a nearly equal ratio of DHI and DHICA units.[11]

Caption: Figure 1: Eumelanin Biosynthesis Pathway Featuring DHICA.

Quantitative Data on DHICA in Melanogenesis

The ratio of DHICA to DHI is a key determinant of eumelanin properties. Studies have quantified the monomeric composition of melanin in human skin, revealing the significant contribution of DHICA.

| Parameter | Value | Reference |

| DHICA moiety in human skin eumelanin | 41% | [15] |

| DHI moiety in human skin eumelanin | 35% | [15] |

| Incorporation of radiolabelled precursor into melanin (in vivo) | At least 20% retention of carboxyl groups, indicating DHICA incorporation | [16] |

| Molecular weight of synthetic DHICA-melanins | 20,000 to 200,000 daltons (corresponding to 100-1,000 DHICA monomers) | [9][10] |

DHICA-rich melanins also exhibit distinct physicochemical properties compared to DHI-rich melanins, notably in their antioxidant capacity.

| Property | DHICA-Melanin | DHI-Melanin | Reference |

| Hydroxyl Radical Scavenging | Potent scavenger | Pro-oxidant at similar concentrations | [3][8] |

| Hydrogen Donor and NO Scavenger | More effective | Less effective | [3] |

| Free Radical Scavenging (DPPH, ABTS, NO assays) | Superior | Inferior | [8] |

Experimental Protocols

Synthesis of DHICA

A common method for the chemical synthesis of DHICA involves the oxidation of L-DOPA.

Protocol: Synthesis of DHICA by Ferricyanide Oxidation of L-DOPA [17]

-

Dissolve L-DOPA in a suitable buffer solution.

-

Add a solution of potassium ferricyanide to initiate the oxidation of L-DOPA.

-

Monitor the reaction, which proceeds through the formation of dopachrome.

-

The dopachrome then rearranges to form DHICA.

-

Purify the synthesized DHICA using appropriate chromatographic techniques, such as HPLC.

-

Confirm the identity and purity of the DHICA product by analytical methods like 1H NMR, LC-MS, and UV-Vis spectroscopy.

Quantification of DHICA in Melanin Samples by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantitative analysis of melanin degradation products, allowing for the determination of the DHI and DHICA content.[15][18]

Protocol: Alkaline Hydrogen Peroxide Oxidation (AHPO) followed by HPLC [15][19]

-

Sample Preparation: Isolate melanin from the biological sample (e.g., skin, hair).

-

AHPO Degradation: Subject the melanin sample to alkaline hydrogen peroxide oxidation. This process specifically degrades DHICA moieties into pyrrole-2,3,5-tricarboxylic acid (PTCA) and DHI moieties into pyrrole-2,3-dicarboxylic acid (PDCA).

-

HPLC Analysis:

-

Inject the resulting degradation mixture into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

-

Use an appropriate mobile phase, often an ion-pair reagent-containing buffer, to achieve separation of the degradation products.[19]

-

Detect the eluted products using a UV detector at a wavelength suitable for PTCA and PDCA.

-

-

Quantification: Compare the peak areas of PTCA and PDCA from the sample to those of known standards to quantify the amounts of DHICA and DHI in the original melanin sample.

Caption: Figure 2: Workflow for DHICA Quantification.

Tyrosinase Activity Assays

Spectrophotometric assays are commonly used to measure the activity of tyrosinase and other melanogenic enzymes.

Protocol: DOPA Oxidase Activity Assay [1][20]

-

Prepare a reaction mixture containing a buffered solution of L-DOPA.

-

Add the enzyme source (e.g., cell lysate, purified tyrosinase) to initiate the reaction.

-

Monitor the formation of dopachrome by measuring the increase in absorbance at approximately 475 nm over time using a spectrophotometer.

-

The rate of increase in absorbance is proportional to the DOPA oxidase activity of the enzyme.

Protocol: DHICA Oxidase Activity Assay [20]

-

Prepare a reaction mixture containing a buffered solution of DHICA.

-

Add the enzyme source (e.g., glycoprotein fraction from cell lysates).

-

Monitor the consumption of DHICA over time by HPLC analysis of aliquots taken from the reaction mixture.

-

The rate of decrease in the DHICA peak area corresponds to the DHICA oxidase activity.

Signaling Pathways Regulating DHICA Production

The production of DHICA is tightly regulated by intracellular signaling pathways that control the expression and activity of melanogenic enzymes, including DCT. The cyclic AMP (cAMP) pathway, activated by the melanocortin 1 receptor (MC1R), is a key regulator.[5] Activation of MC1R by alpha-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), which phosphorylates and activates the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenesis, upregulating the transcription of tyrosinase, TYRP1, and DCT, thereby promoting the synthesis of DHICA-containing eumelanin.[5]

References

- 1. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications | MDPI [mdpi.com]

- 2. Up- or Downregulation of Melanin Synthesis Using Amino Acids, Peptides, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. d.docksci.com [d.docksci.com]

- 10. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]

- 12. Tyrosinase related protein 1 (TRP1) functions as a DHICA oxidase in melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. bioone.org [bioone.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic synthesis of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) from dopachrome, a critical reaction catalyzed by tyrosinase-related protein 2 (TYRP2), also known as dopachrome tautomerase (DCT). This process is a pivotal control point in the melanogenesis pathway, directing the synthesis of eumelanin, the primary determinant of brown and black pigmentation in humans. Understanding the intricacies of this enzymatic conversion is crucial for research into pigmentation disorders, melanoma, and the development of novel therapeutic and cosmetic agents.

The Enzymatic Reaction: From Dopachrome to DHICA

The core of this process lies in the enzymatic activity of TYRP2, a melanosomal membrane-bound protein.[1] TYRP2 functions as a dopachrome tautomerase, catalyzing the tautomerization of L-dopachrome to DHICA.[2][3][4][5] This reaction is a critical branching point in the eumelanin synthesis pathway. In the absence of TYRP2, dopachrome spontaneously undergoes decarboxylation to form 5,6-dihydroxyindole (DHI), which can lead to the formation of a different type of eumelanin and potentially cytotoxic reactive oxygen species.[4][5] By efficiently converting dopachrome to DHICA, TYRP2 ensures the fidelity of eumelanin synthesis and is thought to play a role in protecting melanocytes from oxidative stress.[4]

The overall melanogenesis pathway begins with the oxidation of L-tyrosine to L-DOPA and then to dopaquinone by tyrosinase (TYR), the rate-limiting enzyme in melanin synthesis.[1][3] Dopaquinone then spontaneously cyclizes to form L-dopachrome. It is at this stage that TYRP2 exerts its catalytic function. Following the formation of DHICA, another tyrosinase-related protein, TYRP1, is believed to oxidize DHICA, leading to its polymerization into eumelanin.[1][3]

Quantitative Data on TYRP2 Kinetics

A comprehensive analysis of enzyme kinetics, including the Michaelis constant (Km) and maximum reaction velocity (Vmax), is fundamental for understanding enzyme function and for the development of inhibitors or activators. However, obtaining precise Michaelis-Menten kinetic parameters for TYRP2 with its substrate dopachrome has proven to be challenging.

One significant hurdle is the inherent instability of dopachrome, which can spontaneously convert to DHI.[5] This instability complicates kinetic assays that require stable substrate concentrations over time. Furthermore, the synthesis and purification of high concentrations of dopachrome for use in kinetic studies is difficult.

A recent study attempting to determine the Michaelis-Menten kinetics of TYRP2 reported that the enzyme's activity did not reach its maximum velocity even at the highest achievable concentrations of dopachrome. This indicates that the Km for dopachrome is likely higher than the concentrations tested, preventing an accurate calculation of Km and Vmax.

Table 1: Summary of TYRP2 Kinetic Data Availability

| Kinetic Parameter | Value | Remarks |

| Km (for Dopachrome) | Not determined | Difficult to ascertain due to substrate instability and limitations in achieving saturating substrate concentrations. |

| Vmax | Not determined | Could not be reached in published experimental setups. |

| kcat | Not determined | Dependent on Vmax and enzyme concentration. |

Due to these experimental challenges, a clearly structured table of quantitative kinetic data for TYRP2 is not currently available in the scientific literature. Further research focusing on stabilizing the dopachrome substrate or employing novel kinetic analysis techniques is required to elucidate these fundamental enzymatic parameters.

Signaling Pathways Regulating TYRP2 Expression

The expression of the DCT gene, which encodes TYRP2, is tightly regulated by a network of signaling pathways, with the microphthalmia-associated transcription factor (MITF) playing a central role. MITF is a master regulator of melanocyte development, survival, and function, and it directly binds to the promoter of the DCT gene to activate its transcription.

Several upstream signaling cascades converge on MITF to modulate its activity and, consequently, TYRP2 expression. The cyclic AMP (cAMP) pathway is a major regulator. Activation of the melanocortin 1 receptor (MC1R) by alpha-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB, along with other transcription factors such as SOX10 and LEF1/β-catenin, co-activates MITF, leading to the transcription of MITF target genes, including DCT.

Other signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) and MEK pathways, have also been implicated in the regulation of TYRP2 expression.

References

natural occurrence and isolation of 5,6-Dihydroxy-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Natural Occurrence and Analysis of 5,6-Dihydroxy-1H-indole-2-carboxylic acid (DHICA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydroxy-1H-indole-2-carboxylic acid (DHICA) is a crucial intermediate in the biosynthesis of eumelanin, the dark pigment responsible for coloration in human skin, hair, and eyes. It is not typically found in significant quantities as a free monomer in tissues. Instead, it is oxidatively polymerized and incorporated into the complex structure of eumelanin. This guide provides a comprehensive overview of the natural occurrence of DHICA as a key unit within the eumelanin polymer and details the established methods for its analysis, which involve the isolation of melanin followed by chemical degradation.

Natural Occurrence of 5,6-Dihydroxy-1H-indole-2-carboxylic acid

DHICA is a dihydroxyindole that serves as a primary building block of eumelanin, alongside 5,6-dihydroxyindole (DHI). It is formed from the enzymatic tautomerization of dopachrome, a downstream product of L-DOPA in the melanogenesis pathway. The enzyme responsible for this conversion is dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TYRP2).[1][2] The ratio of DHICA to DHI within the eumelanin polymer is a significant factor in determining the properties of the melanin, including its color and antioxidant capacity.

The natural abundance of DHICA is therefore understood in the context of its proportion within the eumelanin polymer in various biological sources. Quantitative analysis has revealed varying DHICA content depending on the species and tissue type.

Data Presentation: Proportion of DHICA-derived Units in Eumelanin

The following table summarizes the estimated proportion of DHICA-derived units in eumelanin from various natural sources. This data is primarily obtained through chemical degradation of isolated melanin followed by analysis of specific degradation products.

| Biological Source | Organism | Percentage of DHICA-derived Units in Eumelanin | Reference |

| Hair | Human (Caucasian) | 19.2% - 41.8% | [3] |

| Hair | Human (Oriental) | 19.2% - 41.8% | [3] |

| Hair | Mouse | 58.8% - 98.3% | [3] |

| Hair | Hamster | 58.8% - 98.3% | [3] |

| Melanoma Cells | Mouse | High Proportion | [3] |

| Skin | Human | ~41% | [4][5] |

| Eye (Tapetum Lucidum) | Sea Catfish (Arius felis) | Predominantly DHICA oligomers | [6][7] |

| Sepia Melanin | Cuttlefish (Sepia officinalis) | ~75% | [8] |

Signaling Pathway: Eumelanin Biosynthesis

The formation of DHICA is an integral step in the eumelanin biosynthesis pathway, which occurs within specialized organelles called melanosomes in melanocytes. The pathway is initiated from the amino acid L-tyrosine.

References

- 1. mdpi.com [mdpi.com]

- 2. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]

- 3. Composition of mammalian eumelanins: analyses of DHICA-derived units in pigments from hair and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of oligomers of 5,6-dihydroxyindole-2-carboxylic acid from the eye of the catfish. | Semantic Scholar [semanticscholar.org]

- 7. Isolation of oligomers of 5,6-dihydroxyindole-2-carboxylic acid from the eye of the catfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Investigation of DHICA Eumelanin Using Density Functional Theory and Classical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

stability and degradation of 5,6-Dihydroxy-1H-indole-2-carboxylic acid in vitro

An In-depth Technical Guide to the In Vitro Stability and Degradation of 5,6-Dihydroxy-1H-indole-2-carboxylic Acid (DHICA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydroxy-1H-indole-2-carboxylic acid (DHICA) is a critical intermediate in the biosynthesis of eumelanin, the dark pigment responsible for coloration in skin, hair, and eyes.[1][2] As a downstream metabolite in the tyrosine metabolic pathway, DHICA and its subsequent polymerization play a significant role in photoprotection.[3][4] Unlike its counterpart, 5,6-dihydroxyindole (DHI), which forms black, insoluble melanin, DHICA polymerizes into lighter, more soluble brown pigments with notable antioxidant properties.[3][5] Understanding the in vitro stability and degradation of DHICA is paramount for researchers in dermatology, oncology, and materials science who seek to harness its protective properties or study the mechanisms of melanogenesis. This guide provides a comprehensive overview of the factors influencing DHICA's stability, its degradation pathways, and detailed experimental protocols for its study.

Core Concepts: Stability and Degradation

The stability of DHICA is highly dependent on its chemical environment. In its solid, pure form, it is relatively stable. However, in solution, it is susceptible to oxidative degradation, primarily through polymerization. This process is influenced by a variety of factors, which can be manipulated in vitro to either preserve the monomer or promote its conversion into melanin-like polymers.

Key Factors Influencing DHICA Stability

Several environmental and biochemical factors dictate the rate and pathway of DHICA degradation in vitro.

-

pH: The pH of the medium is a critical determinant. DHICA's degradation via oxidative polymerization is significantly accelerated under slightly alkaline conditions (e.g., pH 9.0).[3] This is likely due to the deprotonation of the catechol hydroxyl groups, making the molecule more susceptible to oxidation.

-

Oxygen: The presence of molecular oxygen is essential for the primary degradation pathway of DHICA.[6] Under aerobic conditions, DHICA readily oxidizes and polymerizes. Conversely, in the absence of oxygen, its stability is markedly increased.[6]

-

Enzymatic Activity: In biological systems, specific enzymes catalyze the oxidation of DHICA. Human tyrosinase has been shown to function as a DHICA oxidase, accelerating its consumption.[7] Similarly, mouse tyrosinase-related protein 1 (TYRP1) catalyzes the oxidation of DHICA to indole-5,6-quinone-2-carboxylic acid (IQCA), a key step in its incorporation into melanin.[7][8]

-

Reactive Species: Exposure to reactive oxygen and nitrogen species can induce degradation. For instance, nitric oxide (NO) in an air-equilibrated buffer (pH 7.4) leads to the rapid, concentration-dependent consumption of DHICA and the formation of dark, melanin-like pigments.[6]

-

Comparison with DHI: It is crucial to note that DHICA is considerably more stable than 5,6-dihydroxyindole (DHI).[1] When exposed to air, even in a solid state, DHI rapidly undergoes aerial oxidation and darkens, whereas DHICA shows much greater resistance to such discoloration.[1]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative findings from in vitro studies on DHICA stability and degradation.

| Factor | Experimental Condition | Key Observation | Reference(s) |

| pH / Oxygen | 1 mM DHICA in 0.05 M carbonate buffer, pH 9.0, aerobic | Oxidative polymerization occurs over 24 hours, forming a melanin-like pigmented precipitate. | [3] |

| Reactive Species | DHICA in 0.1 M phosphate buffer, pH 7.4, with Nitric Oxide (NO) | Fast, concentration-dependent consumption of DHICA. | [6] |

| Oxygen Requirement | NO-induced oxidation | Oxidation is completely inhibited in the absence of oxygen. | [6] |

| Enzymatic Activity | Human Tyrosinase | Functions as a DHICA oxidase, accelerating its consumption. | [7] |

| Enzymatic Activity | Mouse TYRP1 | Catalyzes the oxidation of DHICA to indole-5,6-quinone-2-carboxylic acid (IQCA). | [7] |

| Comparative Stability | Solid-state storage in air at room temperature | DHICA is significantly more resistant to aerial oxidation and discoloration compared to DHI. | [1] |

Degradation Pathways and Products

The primary degradation route for DHICA in vitro is oxidative polymerization . This process involves the oxidation of the DHICA monomer, followed by a series of coupling reactions to form oligomers and eventually a heterogeneous polymer known as DHICA-melanin.[2][9]

-

Oxidation to Quinone: The initial step is the oxidation of the 5,6-dihydroxy (catechol) moiety of DHICA to its corresponding o-quinone, indole-5,6-quinone-2-carboxylic acid (IQCA).[7] This can occur spontaneously in the presence of oxygen, particularly at alkaline pH, or be catalyzed by enzymes like tyrosinase.[7]

-

Polymerization: The highly reactive IQCA intermediate then undergoes polymerization. The carboxylic acid group at the 2-position directs the reactivity, leading to bonding primarily at the 4- and 7-positions of the indole ring.[5]

-

Final Polymer: The resulting DHICA-melanin is a soluble, lighter-colored (brown) pigment compared to the black, insoluble melanin derived from DHI.[3][5] This difference in the final polymer is a direct consequence of the starting monomer.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline key experimental protocols for studying DHICA stability and degradation.

Protocol 1: Synthesis of DHICA

DHICA can be prepared on a gram scale from L-3,4-dihydroxyphenylalanine (L-DOPA) through a one-pot reaction.

-

Materials: L-DOPA, potassium ferricyanide (K₃[Fe(CN)₆]), phosphate buffer.

-

Procedure:

-

Dissolve L-DOPA in a suitable phosphate buffer.

-

Add a solution of potassium ferricyanide dropwise while stirring vigorously. The ferricyanide acts as an oxidizing agent.

-

Monitor the reaction, which proceeds through the formation of dopachrome (a reddish intermediate).

-

Allow the reaction to proceed until the dopachrome rearranges to DHICA.

-

Isolate the DHICA product, which may involve acidification to induce precipitation, followed by filtration, washing, and drying.[3]

-

Protocol 2: In Vitro Aerobic Oxidation and Polymerization

This protocol is used to assess the propensity of DHICA to form melanin-like pigments under defined conditions.

-

Materials: DHICA, 0.05 M carbonate buffer (pH 9.0), UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a 1 mM solution of DHICA in the carbonate buffer.

-

Incubate the solution at a controlled temperature (e.g., 37°C) with exposure to air for 24 hours.

-

Monitor the reaction progress by UV-Vis spectrophotometry. A decrease in the characteristic absorption peak of DHICA (around 315-320 nm) and the emergence of a broad, featureless absorption across the UVA and visible spectrum indicates pigment formation.[3][10]

-

After 24 hours, the melanin-like pigment can be isolated by acidifying the solution to pH 3, followed by centrifugation to collect the precipitate.[3] The precipitate is then washed and lyophilized for further analysis.[3]

-

Protocol 3: Stability Assessment by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the degradation of a parent compound and the formation of its byproducts.

-

Objective: To separate and quantify DHICA from its degradation products over time.

-

System: A reversed-phase HPLC system with UV detection is typically used.

-

Methodology:

-

Forced Degradation Study: To ensure the method is "stability-indicating," forced degradation of DHICA is performed under various stress conditions (e.g., acidic, basic, oxidative, thermal). This demonstrates that the degradation products do not co-elute with the parent DHICA peak.

-

Sample Preparation: Incubate DHICA solutions under the desired test conditions (e.g., different pH, temperatures). At specified time points, take aliquots and quench any reaction if necessary (e.g., by acidification or cooling).

-

Chromatography: Inject the samples onto the HPLC system. A typical mobile phase might consist of a gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent like acetonitrile or methanol.

-

Detection and Quantification: Monitor the elution profile at the λmax of DHICA (~315 nm). The stability is assessed by tracking the decrease in the peak area of DHICA over time. The appearance of new peaks indicates the formation of degradation products.[10]

-

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of the complex relationships and processes involved in DHICA degradation.

References

- 1. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole [mdpi.com]

- 2. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]

- 3. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The eumelanin intermediate 5,6-dihydroxyindole-2-carboxylic acid is a messenger in the cross-talk among epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitric oxide-induced oxidation of 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid under aerobic conditions: non-enzymatic route to melanin pigments of potential relevance to skin (photo)protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. Degree of polymerization of 5,6-dihydroxyindole-derived eumelanin from chemical degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Reconstitution of the Melanin Pathway’s Catalytic Activities Using Tyrosinase Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of DHICA in Eumelanin: A Technical Guide to its Structure and Pivotal Role

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core of eumelanin's architecture, focusing on the structural elucidation of one of its key building blocks: 5,6-dihydroxyindole-2-carboxylic acid (DHICA). Eumelanin, the ubiquitous biological pigment, owes its profound photoprotective and antioxidant properties in large part to the nuanced interplay of its constituent monomers. Understanding the structure and polymerization of DHICA is paramount for harnessing its potential in therapeutic and materials science applications. This document provides a consolidated overview of the experimental methodologies, quantitative data, and molecular pathways that define the significance of DHICA in the complex tapestry of eumelanin.

Structural Elucidation of DHICA: A Multi-faceted Approach

The definitive characterization of DHICA and its polymeric forms necessitates a combination of sophisticated analytical techniques. Spectroscopic and chromatographic methods have been instrumental in revealing the subtle yet critical structural features that govern the physicochemical properties of DHICA-containing eumelanin.

Spectroscopic Characterization

Spectroscopic analysis provides a window into the electronic and vibrational states of DHICA and its derivatives, offering insights into its bonding and molecular environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for probing the paramagnetic nature of melanins, which arises from the presence of stable free radicals. Studies comparing DHI and DHICA monomers and polymers reveal significant differences in their paramagnetic profiles. Polymerization generally leads to a homogenization of the magnetic properties.[1]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule. In DHICA melanin, characteristic bands include a broad O-H stretching band around 3500–3000 cm⁻¹ and a C=O stretching band associated with the carboxylic acid group at approximately 1685 cm⁻¹.[2]

Raman Spectroscopy: This technique provides detailed information about the vibrational modes of molecules and has been successfully employed for the non-invasive quantification of DHI and DHICA in unaltered eumelanins.[3] Specific wavenumber ranges can be used to predict the DHI:DHICA ratio in unknown samples.[3]

UV-Visible Spectroscopy: The electronic absorption spectrum of DHICA and its polymers is a key indicator of their chromophoric properties. DHICA monomers exhibit a prominent absorption peak around 328 nm.[4] Upon polymerization, this peak broadens and red-shifts, leading to the characteristic broad absorption of eumelanin across the UV and visible spectrum.[4][5]

Chromatographic and Degradative Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the quantitative analysis of eumelanin composition. A widely used method involves the alkaline hydrogen peroxide oxidation (AHPO) of eumelanin, which degrades DHI and DHICA moieties into specific, quantifiable markers: pyrrole-2,3-dicarboxylic acid (PDCA) and pyrrole-2,3,5-tricarboxylic acid (PTCA), respectively.[6][7] This technique has been crucial in determining the DHI/DHICA ratio in natural melanins.[6][7]

The Biosynthetic Pathway of DHICA and its Polymerization into Eumelanin

The formation of DHICA is a critical branch in the eumelanin biosynthetic pathway, starting from the amino acid L-tyrosine.

The biosynthesis of eumelanin begins with the oxidation of L-tyrosine to L-DOPA and then to dopaquinone, a reaction catalyzed by the enzyme tyrosinase. Dopaquinone is a central intermediate that can undergo intramolecular cyclization to form leucodopachrome, which is then converted to dopachrome. The fate of dopachrome is a key branching point: it can spontaneously rearrange to form 5,6-dihydroxyindole (DHI), or the enzyme dopachrome tautomerase (DCT) can catalyze its tautomerization to DHICA.[5] The relative activities of these enzymes influence the DHI/DHICA ratio in the final eumelanin polymer.[5] Both DHI and DHICA are then oxidatively polymerized to form eumelanin.[8]

The Role of DHICA in Eumelanin Structure and Function

The incorporation of DHICA into the eumelanin polymer has profound consequences for its structure and properties. The carboxylic acid group at the 2-position of the indole ring sterically hinders certain types of polymerization linkages that are common in DHI-rich eumelanin.[5] This leads to a more disordered, less aggregated polymer structure compared to the more planar, stacked aggregates of DHI-melanin.[1][9]

This structural difference translates into distinct functional properties. DHICA-rich eumelanins are generally lighter in color than their DHI-rich counterparts.[5] More significantly, DHICA and DHICA-melanins exhibit superior antioxidant and free radical scavenging properties.[5][6] This is attributed to the less aggregated nature of DHICA-melanin, which may allow for greater accessibility of the hydroxyl groups that are responsible for quenching reactive oxygen species.[6]

The polymerization of DHICA is thought to primarily involve linkages at the 4, 7, and to a lesser extent, the 3 positions of the indole ring.[5] The resulting oligomers and polymers are less planar than those formed from DHI, leading to a bundled, rather than stacked, supramolecular organization.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the properties of DHICA and its role in eumelanin.

Table 1: Spectroscopic Properties of DHICA and Related Species

| Sample | Technique | Parameter | Value | Reference |

| DHICA Monomer | UV-Vis | λmax | 328 nm | [4] |

| DHICA Melanin | ATR-FTIR | OH Stretching | 3500-3000 cm-1 | [2] |

| DHICA Melanin | ATR-FTIR | COOH C=O Stretching | 1685 cm-1 | [2] |

| DHICA Melanin | EPR | g-Factor | 2.0029 | [2] |

| ADHICA Melanin | EPR | g-Factor | 2.0030 | [2] |

| DHICA Polymers | EPR | g-Values | 2.0037, 2.0047 | [1] |

| DHI Polymers | EPR | g-Values | 2.0036, 2.0045 | [1] |

Table 2: Compositional Analysis of Eumelanin in Human Skin

| Moiety | Percentage | Analytical Method | Reference |

| DHI | 35% | AHPO-HPLC | [7] |

| DHICA | 41% | AHPO-HPLC | [7] |

| Benzothiazole (BZ) | 20% | AHPO-HPLC | [7] |

| Benzothiazine (BT) | 4% | HI Hydrolysis-HPLC | [7] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Synthesis of DHICA

A common method for the chemical synthesis of DHICA involves the oxidation of L-DOPA.[10]

-

Classical Method: L-DOPA is oxidized using an oxidizing agent such as potassium hexacyanoferrate(III). The intermediate, dopachrome, is then converted to DHICA by the action of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅).[10]

Preparation of DHICA Melanin

Synthetic DHICA melanin can be prepared through the aerobic oxidation of DHICA in a slightly alkaline buffer.[2]

-

Protocol: DHICA is dissolved in a buffer solution (e.g., 0.05 M carbonate buffer, pH 9.0) at a specific concentration (e.g., 1 mM).[2]

-

The solution is stirred in the presence of air for a period of time (e.g., 24 hours).[2]

-

The resulting melanin polymer is precipitated by acidifying the reaction mixture (e.g., to pH 3) and collected by centrifugation.[2]

-

The precipitate is washed (e.g., with 0.01 M HCl) and lyophilized to obtain the solid melanin.[2]

Alkaline Hydrogen Peroxide Oxidation (AHPO) for HPLC Analysis

This degradative method is the standard for quantifying DHI and DHICA content in eumelanin.[6]

-

Sample Preparation: The melanin-containing sample is suspended in a solution of alkaline hydrogen peroxide (e.g., 1 M K₂CO₃ and 3% H₂O₂).

-

Oxidation: The mixture is heated at a specific temperature (e.g., 100°C) for a defined period (e.g., 20 minutes).

-

Quenching and Neutralization: The reaction is stopped by adding a reducing agent (e.g., Na₂SO₃), and the solution is acidified (e.g., with 6 M HCl).

-

Purification: The degradation products (PDCA and PTCA) are purified, often using a solid-phase extraction column.

-

HPLC Analysis: The purified sample is injected into an HPLC system with a suitable column (e.g., C18) and mobile phase for the separation and quantification of PDCA and PTCA.

Conclusion

The structural elucidation of DHICA and its role in eumelanin has revealed a molecule of remarkable subtlety and importance. Its presence imparts a unique set of structural and functional characteristics to the eumelanin polymer, most notably enhanced antioxidant activity. The methodologies outlined in this guide provide a robust framework for the continued investigation of DHICA and its potential applications in dermatology, pharmacology, and materials science. A thorough understanding of the relationship between the DHI/DHICA ratio and the resulting properties of eumelanin will be critical for the rational design of novel melanin-based biomaterials and therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raman spectroscopy quantification of eumelanin subunits in natural unaltered pigments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and Structural Disorder in Eumelanins: A Possible Explanation for Broadband Absorbance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Late Stages of Melanogenesis: Exploring the Chemical Facets and the Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]

- 9. Structural Investigation of DHICA Eumelanin Using Density Functional Theory and Classical Molecular Dynamics Simulations | MDPI [mdpi.com]

- 10. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 5,6-Dihydroxyindole-2-carboxylic Acid (DHICA) in Cosmetic Formulations for Skin Protection

Application Notes

Introduction

5,6-dihydroxyindole-2-carboxylic acid (DHICA) is a key intermediate in the biosynthesis of eumelanin, the dark pigment responsible for skin, hair, and eye color.[1][2] Beyond its role as a melanin precursor, DHICA has emerged as a potent bioactive molecule with significant applications in cosmetic formulations for skin protection.[3] Its inherent antioxidant, anti-inflammatory, and photoprotective properties make it a compelling ingredient for dermo-cosmetic products aimed at mitigating the damaging effects of environmental stressors, particularly ultraviolet (UV) radiation.[4][5]

Mechanism of Action

DHICA exerts its skin-protective effects through a multi-faceted approach, primarily centered around its ability to counteract oxidative stress and inflammation.

-

Antioxidant Activity: DHICA is a powerful antioxidant, capable of scavenging harmful reactive oxygen species (ROS) generated by UV radiation and other environmental pollutants.[3] This ROS-quenching ability helps to protect cellular components, including lipids, proteins, and DNA, from oxidative damage.[3] Furthermore, DHICA has been shown to up-regulate the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further bolstering the skin's natural defense mechanisms.

-

Anti-inflammatory Effects: UV exposure triggers an inflammatory cascade in the skin, characterized by the release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and the upregulation of enzymes such as cyclooxygenase-2 (COX-2). DHICA has been demonstrated to suppress the expression of these inflammatory markers, thereby reducing redness, swelling, and other signs of inflammation.

-

Photoprotection: While not a conventional sunscreen, DHICA contributes to photoprotection by absorbing UV radiation, particularly in the UVA range.[4] Its primary protective mechanism, however, lies in its ability to mitigate the downstream cellular damage induced by UV exposure, such as apoptosis (programmed cell death) and DNA damage.

-

Modulation of Apoptosis: DHICA helps to maintain cellular integrity in the face of UV-induced stress by modulating the expression of key apoptosis-regulating proteins. It has been shown to down-regulate the expression of pro-apoptotic proteins like Bax and up-regulate anti-apoptotic proteins like Bcl-2, thus preventing premature cell death.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of DHICA in skin protection.

Table 1: Antioxidant and Anti-inflammatory Effects of DHICA

| Parameter | Cell Type | Treatment | Result | Reference |

| ROS Reduction | HaCaT cells | DHICA pre-treatment followed by UVB exposure | Significantly quenched generated ROS | |

| Lipid Peroxidation | HaCaT cells | DHICA pre-treatment followed by UVB exposure | Significantly down-regulated lipid peroxidation | |

| COX-2 Expression | HaCaT cells | DHICA pre-treatment followed by UVB exposure | Down-regulated COX-2 expression | |

| TNF-α Expression | HaCaT cells | DHICA pre-treatment followed by UVB exposure | Down-regulated TNF-α expression |

Table 2: Effect of DHICA on Antioxidant Enzyme Activity

| Enzyme | Cell Type | Treatment | Result | Reference |

| Superoxide Dismutase (SOD) | HaCaT cells | DHICA pre-treatment followed by UVB exposure | Up-regulated SOD activity | |

| Catalase | HaCaT cells | DHICA pre-treatment followed by UVB exposure | Up-regulated Catalase activity | |

| Glutathione Peroxidase (GPx) | HaCaT cells | DHICA pre-treatment followed by UVB exposure | Up-regulated GPx activity |

Table 3: Anti-apoptotic Effects of DHICA

| Parameter | Cell Type/Tissue | Treatment | Result | Reference |

| Cell Apoptosis | HaCaT cells | DHICA pre-treatment followed by UVB exposure | Reduced cell apoptosis | |

| Bax Expression | Mouse Skin | DHICA pre-treatment followed by UVB exposure | Down-regulated Bax expression | |

| Bcl-2 Expression | Mouse Skin | DHICA pre-treatment followed by UVB exposure | Up-regulated Bcl-2 expression |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the skin-protective effects of DHICA.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the viability of keratinocytes after exposure to DHICA and/or UV radiation.

Materials:

-

Human keratinocytes (e.g., HaCaT cells)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

UVB irradiation source

Procedure:

-

Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with various concentrations of DHICA for a specified period (e.g., 24 hours).

-

After incubation with DHICA, wash the cells with PBS and expose them to a specific dose of UVB radiation.

-

Following irradiation, incubate the cells for another 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the levels of intracellular ROS in keratinocytes using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

-

HaCaT cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin

-

PBS

-

DCFDA solution (10 mM stock in DMSO)

-

UVB irradiation source

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed HaCaT cells in a 96-well black plate or a 6-well plate at an appropriate density.

-

Pre-treat the cells with DHICA for a specified time.

-

Wash the cells with PBS and then incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Expose the cells to UVB radiation.

-

Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation: 485 nm, emission: 535 nm) or analyze by flow cytometry.

-

ROS levels are expressed as a percentage of the UVB-irradiated control without DHICA treatment.

Antioxidant Enzyme Activity Assays

a) Superoxide Dismutase (SOD) Activity Assay

Materials:

-

Cell lysate from treated and control cells

-

SOD Assay Kit (commercially available)

-

Protein assay reagent (e.g., BCA)

Procedure:

-

Prepare cell lysates from HaCaT cells treated with or without DHICA and/or UVB radiation.

-

Determine the protein concentration of each lysate using a standard protein assay.

-

Follow the manufacturer's instructions for the SOD assay kit. Typically, the assay involves the inhibition of a chromogenic reaction by SOD present in the sample.

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

Calculate the SOD activity and express it as units per milligram of protein.

b) Catalase Activity Assay

Materials:

-

Cell lysate from treated and control cells

-

Catalase Assay Kit (commercially available)

-

Protein assay reagent

Procedure:

-

Prepare cell lysates as described for the SOD assay.

-

Determine the protein concentration.

-

Follow the manufacturer's instructions for the catalase assay kit. The assay is often based on the decomposition of hydrogen peroxide, which can be measured colorimetrically or fluorometrically.

-

Measure the signal using a microplate reader.

-

Calculate the catalase activity and express it as units per milligram of protein.

Western Blot Analysis for Inflammatory and Apoptotic Markers

This protocol is for the detection of proteins such as COX-2, TNF-α, Bax, and Bcl-2.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-COX-2, anti-TNF-α, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from treated and control cells.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways

Caption: DHICA's protective signaling pathway in skin cells.

Experimental Workflows

Caption: In vitro evaluation workflow for DHICA's skin protective effects.

References

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. 5,6-Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Doxercalciferol alleviates UVB-induced HaCaT cell senescence and skin photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of 5,6-Dihydroxyindole-2-carboxylic Acid (DHICA)

Audience: Researchers, scientists, and drug development professionals.

Introduction